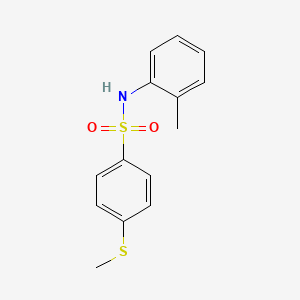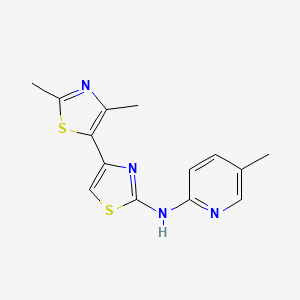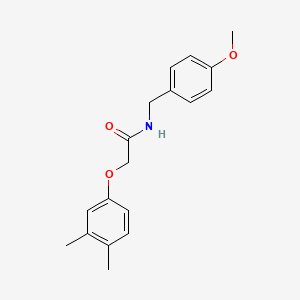
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as Methylthionine chloride or Methylene blue, is a synthetic organic compound that has been extensively studied for its diverse applications in the field of science and medicine. It is a heterocyclic aromatic chemical that has a variety of biological and chemical properties that make it an important research tool. In
Mechanism of Action
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride works by inhibiting the activity of monoamine oxidase, an enzyme that is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of this enzyme, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride increases the levels of these neurotransmitters in the brain, which can improve mood, cognition, and memory. In addition, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can improve mood, cognition, and memory. In addition, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has several advantages for lab experiments, including its ability to stain biological tissues, its diagnostic potential for various diseases, and its potential therapeutic effects. However, there are also some limitations to its use in lab experiments. For example, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride can be toxic at high concentrations, and its effects can vary depending on the concentration used and the specific experimental conditions.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride. One area of research is exploring its potential therapeutic effects for various conditions, including sepsis, malaria, and cancer. Another area of research is investigating its potential as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride and its effects on the body.
Synthesis Methods
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride can be synthesized through various methods, including the reduction of 4-dimethylaminobenzonitrile with stannous chloride, the oxidation of dimethylthionine with potassium permanganate, or the reaction of 4-(methylthio)benzenesulfonyl chloride with 2-methylaniline. The most commonly used method for synthesizing N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride is by the reaction of 4-dimethylaminobenzonitrile with sulfur and hydrochloric acid, followed by oxidation with potassium dichromate.
Scientific Research Applications
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been used in various scientific research applications, including as a biological stain, a diagnostic tool for various diseases, and as a therapeutic agent. It is commonly used as a stain for biological tissues due to its ability to bind to nucleic acids and proteins. In addition, it has been used as a diagnostic tool for diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has also been studied for its potential therapeutic effects in treating various conditions, including sepsis, malaria, and cancer.
properties
IUPAC Name |
N-(2-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-5-3-4-6-14(11)15-19(16,17)13-9-7-12(18-2)8-10-13/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCNCFBUZRJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)
![N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)


![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)